MicroRNA modulator-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

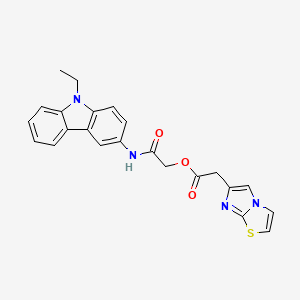

C23H20N4O3S |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate |

InChI |

InChI=1S/C23H20N4O3S/c1-2-27-19-6-4-3-5-17(19)18-11-15(7-8-20(18)27)24-21(28)14-30-22(29)12-16-13-26-9-10-31-23(26)25-16/h3-11,13H,2,12,14H2,1H3,(H,24,28) |

InChI Key |

NTYCYEMPFQBVAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)COC(=O)CC3=CN4C=CSC4=N3)C5=CC=CC=C51 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Miravirsen, a MicroRNA Modulator

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the core mechanism of action of Miravirsen, a first-in-class microRNA modulator targeting miR-122 for the treatment of Hepatitis C virus (HCV) infection.

Introduction to Miravirsen and its Target, miR-122

Miravirsen (formerly SPC3649) is an experimental antisense oligonucleotide developed for the treatment of chronic Hepatitis C.[1] It represents a novel therapeutic class that directly targets a host microRNA, miR-122, which is essential for the lifecycle of the Hepatitis C virus.[2][3]

Chemical Composition: Miravirsen is a 15-nucleotide locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide.[4][5] This chemical modification confers high binding affinity and stability against nuclease degradation.[1]

The Target: miR-122: miR-122 is a highly abundant, liver-specific microRNA that plays a crucial role in maintaining liver homeostasis and lipid metabolism.[2][6] In the context of HCV infection, the virus hijacks miR-122 to facilitate its replication. Specifically, miR-122 binds to two conserved sites in the 5' untranslated region (UTR) of the HCV genome.[6] This interaction stabilizes the viral RNA, protecting it from nucleolytic degradation and shielding it from the host's innate immune response.[4]

Core Mechanism of Action

Miravirsen's primary mechanism of action is the sequestration of mature miR-122, thereby preventing its interaction with the HCV RNA.[2][4] By binding with high affinity to miR-122, Miravirsen effectively "sponges" up the available microRNA, leaving the HCV genome vulnerable to degradation by host ribonucleases.[4] Additionally, there is evidence to suggest that Miravirsen may also inhibit the biogenesis of miR-122 from its primary and precursor forms.[5][6]

The logical flow of Miravirsen's action is as follows:

-

Miravirsen is administered and localizes to the liver.

-

Within hepatocytes, Miravirsen binds to mature miR-122.

-

The Miravirsen/miR-122 complex prevents miR-122 from binding to the HCV RNA.

-

The unprotected HCV RNA is degraded by host nucleases.

-

HCV replication is inhibited, leading to a reduction in viral load.

Caption: Mechanism of Miravirsen in inhibiting HCV replication.

Quantitative Data on Miravirsen's Efficacy

The efficacy of Miravirsen has been quantified in both in vitro and clinical settings.

Table 1: In Vitro Antiviral Activity

| Parameter | Value | Cell Model | Reference |

| 50% Effective Concentration (EC50) | 0.67 µM | HCV genotype 1b replicons | [7][8] |

| Therapeutic Index | ≥297 | Various cell culture models | [7][8] |

Table 2: Phase 2a Clinical Trial Results (Monotherapy)

This randomized, double-blind, placebo-controlled study involved patients with chronic HCV genotype 1 infection who received five weekly subcutaneous injections.[4][9]

| Dose Group | Mean Maximum Reduction in HCV RNA (log10 IU/mL) | p-value (vs. Placebo) | Patients with Undetectable HCV RNA | Reference |

| Placebo | 0.4 | - | 0 | [6][10] |

| 3 mg/kg | 1.2 | 0.01 | 0 | [6][10] |

| 5 mg/kg | 2.9 | 0.003 | 1 | [6][10] |

| 7 mg/kg | 3.0 | 0.002 | 4 | [6][10] |

Table 3: Effect on Plasma miR-122 Levels

| Time Point | Median Fold Decrease from Baseline | p-value (vs. Placebo) | Reference |

| Week 1 | 72 | 0.001 | [11] |

| Week 4 | 174 | 0.001 | [11] |

| Week 6 | 1109 | 0.001 | [11] |

| Week 10/12 | 552 | 0.001 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism and efficacy of Miravirsen.

Quantification of miR-122 Levels by RT-qPCR

This protocol is used to determine the abundance of miR-122 in plasma or liver tissue.

Objective: To quantify the change in miR-122 levels following treatment with Miravirsen.

Methodology:

-

RNA Isolation: Total RNA is extracted from plasma or homogenized liver tissue using a suitable kit (e.g., Trizol-based methods or commercially available kits for biofluids).

-

Reverse Transcription (RT): A specific stem-loop RT primer for miR-122 is used to synthesize complementary DNA (cDNA) from the isolated RNA.[12] This is performed using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with a specific forward primer and a universal reverse primer, along with a TaqMan probe for miR-122.[12]

-

Quantification: The expression level of miR-122 is determined using the cycle threshold (Ct) value. Absolute quantification can be performed by comparing the Ct values to a standard curve of synthetic miR-122 oligonucleotides of known concentrations.[13]

Caption: Workflow for miR-122 quantification by RT-qPCR.

Validation of miR-122 and HCV RNA Interaction using a Luciferase Reporter Assay

This assay is used to confirm the direct interaction between miR-122 and its binding sites on the HCV 5' UTR.

Objective: To demonstrate that miR-122 directly regulates the expression of a reporter gene fused to the HCV 5' UTR.

Methodology:

-

Vector Construction: The putative miR-122 binding sites from the HCV 5' UTR are cloned into the 3' UTR of a luciferase reporter gene in a suitable expression vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector).[14] A control vector with mutated binding sites is also created.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured in 96-well plates.[14] The cells are co-transfected with the luciferase reporter vector (either wild-type or mutant) and a miR-122 mimic or a negative control mimic using a transfection reagent like Lipofectamine.[14]

-

Incubation: The transfected cells are incubated for 24-48 hours to allow for the expression of the reporter gene and the action of the miR-122 mimic.[14]

-

Luciferase Assay: The activity of both Firefly (experimental) and Renilla (control for transfection efficiency) luciferases is measured using a luminometer and a dual-luciferase assay system.[14]

-

Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in luciferase activity in cells co-transfected with the wild-type HCV 5' UTR vector and the miR-122 mimic, compared to controls, confirms the functional interaction.[15]

Caption: Workflow for Luciferase Reporter Assay.

In Vitro Antiviral Activity Assay

This assay is used to determine the concentration of Miravirsen required to inhibit HCV replication by 50% (EC50).

Objective: To quantify the antiviral potency of Miravirsen against HCV.

Methodology:

-

Cell Culture: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are cultured. These replicons often contain a reporter gene like luciferase for easy quantification of replication.

-

Drug Treatment: The cells are treated with serial dilutions of Miravirsen. A negative control (no drug or a scrambled oligonucleotide) is also included.[16]

-

Incubation: The cells are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the action of the drug.

-

Quantification of HCV Replication: HCV RNA levels are quantified by RT-qPCR, or if a reporter is used, its activity (e.g., luciferase) is measured.

-

Data Analysis: The percentage of inhibition of HCV replication is calculated for each concentration of Miravirsen relative to the negative control. The EC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

Conclusion

Miravirsen represents a pioneering approach to antiviral therapy by targeting a host factor, miR-122, which is essential for the HCV lifecycle. Its mechanism of action, involving the sequestration of miR-122, leads to the degradation of viral RNA and a subsequent reduction in viral load. The quantitative data from both preclinical and clinical studies demonstrate its potent and dose-dependent antiviral effect. The experimental protocols outlined provide a framework for the continued investigation of microRNA-targeted therapeutics.

References

- 1. Miravirsen - Wikipedia [en.wikipedia.org]

- 2. First microRNA-targeted drug effective for hepatitis C - UMass Medical School - Worcester [umassmed.edu]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Long-term safety and efficacy of [RG-101] microRNA-targeted therapy in chronic hepatitis C patients [natap.org]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro Antiviral Activity and Preclinical and Clinical Resistance Profile of Miravirsen, a Novel Anti-Hepatitis C Virus Therapeutic Targeting the Human Factor miR-122 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Santaris Pharma A/S Phase 2a data of miravirsen shows dose-dependent, prolonged antiviral activity of 2-3 logs HCV RNA after four-week treatment in Hepatitis C patients - press release [natap.org]

- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 11. Miravirsen dosing in chronic hepatitis C patients results in decreased microRNA-122 levels without affecting other microRNAs in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MicroRNA-122: A Novel Hepatocyte-Enriched in vitro Marker of Drug-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Serum Expression Level of MicroRNA-122 and Its Significance in Patients with Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 15. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Identification of microRNA Targets for the Novel Modulator, MRM-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNAs (miRNAs) are a class of small non-coding RNAs that regulate gene expression at the post-transcriptional level.[1][2] Their dysregulation is implicated in a wide range of diseases, making them attractive therapeutic targets.[2][3][4] Small molecule modulators of miRNA function represent a promising new frontier in drug discovery.[3][4][5] This whitepaper provides a comprehensive technical guide to the identification and validation of the specific microRNA target for a novel synthetic small molecule, "MicroRNA Modulator-2" (MRM-2). We detail the experimental workflow, from initial high-throughput screening to definitive target validation, and provide in-depth protocols for the key assays employed. Furthermore, we present a plausible signaling pathway affected by MRM-2 and its target miRNA, offering a framework for understanding its mechanism of action.

Introduction to MRM-2

MRM-2 is a novel, synthetically derived small molecule identified from a high-throughput screening campaign designed to discover modulators of miRNA activity in the context of cardiac fibrosis.[3] Initial studies demonstrated that MRM-2 possesses potent anti-fibrotic activity in cellular models. This guide outlines the subsequent investigative steps taken to identify its direct miRNA target and elucidate its mechanism of action.

Experimental Workflow for Target Identification

The identification of the direct miRNA target of MRM-2 followed a systematic, multi-step process. This workflow is designed to first identify a candidate miRNA and then rigorously validate the interaction.

Caption: Experimental workflow for MRM-2 target identification.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings from the experimental validation of the interaction between MRM-2 and its identified target, miR-21, a well-known pro-fibrotic miRNA.

Table 1: Luciferase Reporter Assay Results

| Construct | Treatment | Normalized Luciferase Activity (RLU) | Fold Change vs. Control |

| 3'UTR-WT | Vehicle | 0.45 ± 0.05 | 1.0 |

| 3'UTR-WT | MRM-2 (10 µM) | 0.85 ± 0.07 | 1.89 |

| 3'UTR-Mut | Vehicle | 0.95 ± 0.06 | - |

| 3'UTR-Mut | MRM-2 (10 µM) | 0.92 ± 0.08 | - |

Data are presented as mean ± standard deviation (n=3). RLU = Relative Light Units.

Table 2: qRT-PCR Analysis of Gene Expression

| Target Gene | Treatment | Relative mRNA Expression (Fold Change) |

| miR-21 | Vehicle | 1.0 |

| miR-21 | MRM-2 (10 µM) | 0.98 ± 0.11 |

| Target Gene X | Vehicle | 1.0 |

| Target Gene X | MRM-2 (10 µM) | 2.5 ± 0.3 |

Data are normalized to a stable reference gene and presented as mean ± standard deviation (n=3).

Table 3: Western Blot Densitometry Analysis

| Target Protein | Treatment | Relative Protein Expression (Fold Change) |

| Target Protein X | Vehicle | 1.0 |

| Target Protein X | MRM-2 (10 µM) | 2.1 ± 0.25 |

| Loading Control | Vehicle | 1.0 |

| Loading Control | MRM-2 (10 µM) | 1.0 |

Data are normalized to a loading control and presented as mean ± standard deviation (n=3).

Detailed Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Luciferase Reporter Assay[6][7][8][9]

This assay is used to confirm the direct interaction between a miRNA and its target mRNA's 3' untranslated region (UTR).[6][7][8]

-

Vector Construction: The 3'UTR of the putative target gene of miR-21 is cloned downstream of the luciferase reporter gene in a suitable vector (e.g., pmirGLO). A mutant construct with alterations in the miR-21 seed region binding site is also generated.[9]

-

Cell Culture and Transfection: HEK293T cells are seeded in 96-well plates.[10] Cells are co-transfected with the luciferase reporter vector (wild-type or mutant) and a miR-21 mimic or a negative control mimic using a lipid-based transfection reagent.

-

MRM-2 Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing either MRM-2 (10 µM) or vehicle control.

-

Luciferase Activity Measurement: After 24 hours of treatment, luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.

Quantitative Real-Time PCR (qRT-PCR)[12][13][14][15][16]

This technique is used to measure the expression levels of miR-21 and its target mRNA.[11][12]

-

RNA Isolation: Total RNA is isolated from cardiac fibroblast cells treated with MRM-2 (10 µM) or vehicle for 48 hours using a suitable RNA isolation kit.

-

Reverse Transcription:

-

For miRNA analysis, a TaqMan MicroRNA Reverse Transcription Kit is used with a specific stem-loop primer for miR-21.

-

For mRNA analysis, a standard reverse transcription kit with random primers or oligo(dT) primers is used.

-

-

Real-Time PCR:

-

For miR-21, a TaqMan MicroRNA Assay is performed.

-

For the target mRNA, a SYBR Green or TaqMan-based qPCR assay is used with specific primers for the target gene.

-

-

Data Analysis: The relative expression levels are calculated using the 2-ΔΔCt method, with a stably expressed small nuclear RNA (e.g., U6) for miRNA normalization and a housekeeping gene (e.g., GAPDH) for mRNA normalization.

Western Blot Analysis[17][18][19][20][21]

This method is used to determine the protein levels of the miR-21 target.[13][14]

-

Protein Extraction: Cardiac fibroblast cells are treated with MRM-2 (10 µM) or vehicle for 72 hours. Cells are then lysed in RIPA buffer containing protease inhibitors.[13]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[15]

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with a primary antibody specific to the target protein overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

Proposed Signaling Pathway

Based on the experimental data, we propose that MRM-2 functions by inhibiting the activity of miR-21, leading to the de-repression of its target, which in this hypothetical case is a protein with anti-fibrotic properties ("Anti-Fibrotic Protein X").

Caption: Proposed mechanism of action for MRM-2.

Conclusion

The systematic approach outlined in this guide has successfully identified miR-21 as the primary microRNA target of the novel small molecule modulator, MRM-2. The provided experimental protocols and data offer a robust framework for the identification and validation of miRNA targets for other small molecules. The elucidation of the MRM-2/miR-21/Target Protein X signaling pathway provides a clear mechanistic rationale for the observed anti-fibrotic effects of MRM-2 and supports its further development as a potential therapeutic agent for cardiac fibrosis. This guide serves as a valuable resource for researchers in the field of miRNA biology and drug discovery.

References

- 1. Experimental validation of miRNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecules Targeting MicroRNA for Cancer Therapy: Promises and Obstacles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Small Molecule Modulators of MicroRNA by Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Regulators of microRNAs Identified by High-Throughput Screen Coupled with High-Throughput Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule-mediated targeting of microRNAs for drug discovery: Experiments, computational techniques, and disease implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of microRNA Target Genes Using Luciferase Reporter assay and Western Blot Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 8. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]

- 10. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 11. microRNA & Noncoding RNA Analysis Using Real-Time PCR | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 14. academic.oup.com [academic.oup.com]

- 15. cusabio.com [cusabio.com]

An In-depth Technical Guide on the Effect of microRNA-21 Inhibition on Gene Expression

Disclaimer: The term "MicroRNA modulator-2" is not a formally recognized designation in peer-reviewed scientific literature. It appears to be a commercial product name for a compound identified as an inhibitor of microRNA-21 (miR-21). Due to the lack of specific research data on a molecule with this exact name, this guide will focus on the well-documented effects of a representative small molecule inhibitor of miR-21 on gene expression, providing a comprehensive overview of the core topic for researchers, scientists, and drug development professionals.

Introduction to microRNA-21 as a Therapeutic Target

MicroRNA-21 (miR-21) is a small non-coding RNA molecule that plays a crucial role in regulating gene expression at the post-transcriptional level.[1] It is one of the most frequently and significantly overexpressed microRNAs in a wide range of human cancers, including breast, lung, colorectal, and pancreatic cancer, where it functions as an oncogene, or "oncomiR".[1] High levels of miR-21 are associated with increased cell proliferation, invasion, and metastasis, as well as reduced apoptosis (programmed cell death).[1]

The primary function of miR-21 is to bind to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[1] Many of the validated targets of miR-21 are tumor suppressor genes, which normally function to control cell growth and promote apoptosis. By downregulating these tumor suppressors, miR-21 promotes cancer progression. Key targets of miR-21 include Phosphatase and Tensin Homolog (PTEN), Programmed Cell Death 4 (PDCD4), and Tropomyosin 1 (TPM1).[1][2]

Given its central role in cancer pathogenesis, miR-21 has emerged as a promising therapeutic target. The development of small molecule inhibitors that can specifically block the function or biogenesis of miR-21 offers a novel strategy for cancer treatment. These inhibitors aim to restore the expression of tumor suppressor genes, thereby inhibiting cancer cell growth and promoting apoptosis.

Mechanism of Action of a Representative Small Molecule miR-21 Inhibitor

This guide will use a recently discovered class of drug-like small molecules that specifically bind to the precursor of miR-21 (pre-miR-21) as a representative example.[3][4] These small molecules exhibit mid-nanomolar binding affinity to a specific structural motif on pre-miR-21, particularly near the Dicer cleavage site.[3][4]

The binding of these inhibitors induces a conformational change in the pre-miR-21 structure.[3][4] This altered structure is no longer efficiently recognized and processed by the Dicer enzyme, which is a critical step in the maturation of miR-21. By inhibiting Dicer processing, these small molecules effectively block the production of mature, functional miR-21.[3][4] This leads to a decrease in the overall cellular levels of mature miR-21, which in turn relieves the repression of its target tumor suppressor genes.

The resulting upregulation of genes like PTEN and PDCD4 can reactivate cellular pathways that inhibit cell proliferation and induce apoptosis, thus exerting an anti-cancer effect.

Quantitative Data on Gene Expression Changes

The following tables summarize the quantitative effects of a representative small molecule miR-21 inhibitor on miR-21 levels and the expression of its target genes in cancer cell lines.

Table 1: Effect of a Small Molecule Inhibitor on Mature miR-21 Levels

| Cell Line | Inhibitor Concentration | Method | % Reduction in Mature miR-21 | Reference |

| HeLa | 10 µM | qRT-PCR | 78% | [5] |

| MCF-7 | 10 µM | qRT-PCR | Data not specified, but significant reduction | [5] |

| A172 | 10 µM | qRT-PCR | Data not specified, but significant reduction | [5] |

| MDA-MB-231 | 10 µM | qRT-PCR | Data not specified, but significant reduction | [5] |

Table 2: Upregulation of miR-21 Target Gene Expression Following Inhibition

| Cell Line | Target Gene | Method | Fold Increase in mRNA Expression | Reference |

| U-266 (Multiple Myeloma) | PTEN | qRT-PCR | ~1.8 | [6] |

| U-266 (Multiple Myeloma) | BTG2 | qRT-PCR | ~2.2 | [6] |

| U-266 (Multiple Myeloma) | Rho-B | qRT-PCR | ~1.7 | [6] |

| MCF-7 (Breast Cancer) | PDCD4 (Protein) | Western Blot | Significant increase | [7] |

| MCF-7 (Breast Cancer) | PTEN (Protein) | Western Blot | Significant increase | [7] |

| MCF-7 (Breast Cancer) | BCL-2 (Protein) | Western Blot | Significant increase | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Cell Culture and Treatment with miR-21 Inhibitor

-

Cell Lines: Human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), or U-266 (multiple myeloma) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

-

Inhibitor Treatment: The small molecule inhibitor is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. On the day of the experiment, the stock solution is diluted in fresh culture medium to the desired final concentration (e.g., 10 µM). The medium of the cultured cells is replaced with the inhibitor-containing medium, and the cells are incubated for a specified period (e.g., 24-48 hours) before analysis.

2. Quantitative Real-Time PCR (qRT-PCR) for miRNA and mRNA Expression

-

RNA Extraction: Total RNA, including the small RNA fraction, is isolated from the cells using a commercial kit such as the mirVana miRNA Isolation Kit (Ambion) or TRIzol reagent, following the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

cDNA Synthesis for miRNA: For mature miRNA quantification, a specific reverse transcription kit with stem-loop primers for the target miRNA (e.g., miR-21) and a reference small RNA (e.g., RNU6B or RNU44) is used. This is followed by cDNA synthesis using a reverse transcriptase.

-

cDNA Synthesis for mRNA: For mRNA quantification, total RNA is reverse-transcribed into cDNA using oligo(dT) primers or random hexamers and a reverse transcriptase.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR using a SYBR Green or TaqMan-based assay. Specific primers for the target genes (e.g., PTEN, PDCD4) and a housekeeping gene (e.g., GAPDH, β-actin) are used. The PCR is performed in a real-time PCR detection system.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression is normalized to the endogenous control.

3. Luciferase Reporter Assay for miRNA Target Validation

-

Plasmid Construction: A luciferase reporter plasmid is constructed by cloning the 3'UTR of the putative target gene (e.g., PTEN) downstream of the luciferase gene. A control plasmid with a mutated 3'UTR that should not bind to miR-21 is also prepared.

-

Transfection: Cells are co-transfected with the luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and either a miR-21 mimic or a negative control mimic.

-

Luciferase Assay: After 24-48 hours of incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of the miR-21 mimic compared to the control indicates that the gene is a direct target of miR-21.

4. Western Blotting for Protein Expression Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with primary antibodies specific for the target proteins (e.g., PTEN, PDCD4, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of target proteins is normalized to the loading control (e.g., β-actin).

Visualizations: Signaling Pathways and Experimental Workflows

Caption: miR-21 signaling pathway and the mechanism of its inhibition.

Caption: Workflow for qRT-PCR analysis of gene expression.

Conclusion

The inhibition of miR-21 using small molecules represents a promising therapeutic strategy for a variety of cancers. By blocking the biogenesis of this oncogenic microRNA, these inhibitors can effectively upregulate the expression of critical tumor suppressor genes. This leads to a reduction in cancer cell proliferation and survival. The quantitative data and detailed protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate and develop miR-21 inhibitors as a novel class of anti-cancer agents. Continued research in this area is essential to translate these promising preclinical findings into effective clinical therapies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Drug-like small molecules that inhibit expression of the oncogenic microRNA-21 | bioRxiv [biorxiv.org]

- 4. Drug-Like Small Molecules That Inhibit Expression of the Oncogenic MicroRNA-21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estradiol downregulates miR-21 expression and increases miR-21 target gene expression in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structural and Functional Landscape of MicroRNA Modulators: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of microRNA (miRNA) modulators, a class of molecules with significant therapeutic potential. Due to the broad and non-specific nature of the term "MicroRNA modulator-2," this document will focus on the general principles and methodologies applicable to the structural and functional analysis of molecules designed to modulate miRNA activity. We will explore the common classes of miRNA modulators, the experimental protocols used to characterize them, and the signaling pathways they influence.

Introduction to MicroRNA Modulation

MicroRNAs are small, non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level. Their dysregulation is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. This has spurred the development of miRNA modulators, which aim to restore normal miRNA function by either inhibiting overexpressed miRNAs or mimicking the function of downregulated miRNAs.

Key Classes of MicroRNA Modulators

The strategies for miRNA modulation can be broadly categorized into two main approaches: miRNA inhibition and miRNA mimicry.

| Modulator Class | Mechanism of Action | Examples |

| miRNA Inhibitors (AntimiRs) | Single-stranded antisense oligonucleotides that bind to and neutralize mature miRNAs, preventing them from binding to their target mRNAs. | Antagomirs, Locked Nucleic Acids (LNAs), Peptide Nucleic Acids (PNAs) |

| miRNA Mimics | Double-stranded RNA molecules designed to replicate the function of endogenous miRNAs. They are processed by the cellular machinery to produce a mature miRNA that can regulate its target genes. | Synthetic miRNA duplexes |

| Small Molecule Modulators | Small molecules that can interfere with miRNA biogenesis, function, or degradation. |

Experimental Protocols for Characterization

A thorough understanding of the structural and functional properties of miRNA modulators is essential for their development as therapeutic agents. The following are key experimental protocols used in their characterization.

In Vitro Binding Affinity and Specificity

Objective: To determine the binding affinity and specificity of a miRNA modulator to its target miRNA.

Methodology: Isothermal Titration Calorimetry (ITC)

-

A solution of the target miRNA is placed in the sample cell of the calorimeter.

-

The miRNA modulator is loaded into the injection syringe.

-

The modulator is titrated into the miRNA solution in a stepwise manner.

-

The heat change associated with each injection is measured.

-

The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Uptake and Stability

Objective: To assess the ability of the miRNA modulator to enter cells and its stability within the cellular environment.

Methodology: Fluorescence Microscopy and qRT-PCR

-

The miRNA modulator is labeled with a fluorescent dye (e.g., FAM).

-

The labeled modulator is incubated with cultured cells.

-

Cellular uptake is visualized using fluorescence microscopy.

-

To assess stability, total RNA is extracted from the cells at different time points.

-

The levels of the miRNA modulator are quantified using quantitative real-time PCR (qRT-PCR).

Target Engagement and Gene Expression Analysis

Objective: To confirm that the miRNA modulator engages with its target miRNA and affects the expression of downstream target genes.

Methodology: Luciferase Reporter Assays and Western Blotting

-

A reporter construct containing the 3' UTR of a known target gene of the miRNA is co-transfected with the miRNA modulator into cells.

-

Luciferase activity is measured to determine the effect of the modulator on the miRNA's ability to repress its target.

-

Western blotting is used to measure the protein levels of the target gene to confirm the functional consequence of miRNA modulation.

Signaling Pathways and Logical Relationships

The therapeutic effect of miRNA modulators is exerted through their influence on various cellular signaling pathways. Understanding these pathways is critical for predicting the efficacy and potential off-target effects of a given modulator.

Caption: General mechanism of miRNA inhibition by a modulator.

Caption: A typical workflow for miRNA modulator drug discovery.

Conclusion

The structural and functional analysis of miRNA modulators is a cornerstone of their development as novel therapeutics. A multi-faceted approach, combining in vitro biophysical techniques with cell-based functional assays, is essential for identifying and optimizing lead candidates. As our understanding of miRNA biology deepens, so too will our ability to design more potent and specific modulators for a wide array of diseases. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of this exciting and rapidly evolving field.

An In-depth Technical Guide to the Binding Affinity and Specificity of MicroRNA Modulator-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules, typically 18-25 nucleotides in length, that have emerged as critical regulators of gene expression at the post-transcriptional level.[1][2] By binding to complementary sequences on messenger RNA (mRNA) molecules, miRNAs can induce mRNA degradation or inhibit translation, thereby influencing a vast array of biological processes.[1] Dysregulation of miRNA activity is a hallmark of numerous pathologies, including cancer, cardiovascular disorders, and neurodegenerative conditions, making them compelling targets for therapeutic intervention.[1][2]

MicroRNA modulators, such as mimics and inhibitors, offer a promising strategy to correct these disease-associated imbalances.[1] This guide focuses on MicroRNA modulator-2 , an oxadiazole-based small molecule identified as an inhibitor of the oncogenic microRNA-21 (miR-21).[3][4] miR-21 is frequently overexpressed in various cancers where it functions as an anti-apoptotic factor, promoting tumor proliferation and survival.[2][5] This document provides a comprehensive overview of the available binding data for this compound, details the standard experimental protocols for characterizing such molecules, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Data: Binding Affinity

The primary quantitative measure of efficacy for a microRNA inhibitor is its ability to disrupt the function of its target miRNA. This is often expressed as an AC50 (half-maximal activity concentration) or IC50 (half-maximal inhibitory concentration) value from cell-based or biochemical assays. Based on available data, the activity of this compound is summarized below.

| Compound Name | Target miRNA | Assay Type | Value | Units | Source |

| This compound | miR-21 | Activity | AC50: 16.48 | µM | [3] |

| (TABLE4 compound 2) |

Note: Specific binding affinity data (e.g., Kd, Ki) and comprehensive specificity data against a panel of other microRNAs for this compound are not publicly available in the cited literature. The AC50 value indicates the concentration at which the compound shows 50% of its maximum activity in inhibiting miR-21 function.

Experimental Protocols

The characterization of a small molecule miRNA modulator's binding affinity and specificity involves a multi-faceted experimental approach. Below are detailed methodologies for key experiments typically employed in this process.

Luciferase Reporter Assay for Functional Inhibition

This is the most common cell-based method to confirm that a modulator can functionally inhibit a miRNA from binding to its target mRNA.[6]

-

Principle: A reporter plasmid is engineered to contain a luciferase gene followed by a 3' Untranslated Region (3' UTR) containing a binding site for the miRNA of interest (e.g., miR-21).[6][7] In the presence of active miR-21, luciferase expression is suppressed. An effective inhibitor, like this compound, will block miR-21, leading to a measurable increase in luciferase activity.[5]

-

Methodology:

-

Vector Construction: The 3' UTR of a known miR-21 target gene (e.g., PDCD4, PTEN) is cloned downstream of a luciferase reporter gene (e.g., Firefly luciferase) in an expression vector like pmirGLO. A second reporter (e.g., Renilla luciferase) on the same plasmid serves as an internal control for transfection efficiency.[6][8]

-

Cell Culture and Transfection: A suitable human cell line with high endogenous miR-21 expression (e.g., HeLa, A549) is cultured in 96-well plates.[5][9]

-

Cells are co-transfected with the luciferase reporter plasmid.

-

Compound Treatment: Transfected cells are treated with a dilution series of this compound (e.g., from 0.1 to 100 µM) or a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Measurement: After a suitable incubation period (typically 24-48 hours), cells are lysed. The activities of both Firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay system.[8][10]

-

Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal. The fold-change in luciferase activity relative to the vehicle control is calculated. The AC50/IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[5]

-

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a label-free biophysical technique used to measure the kinetics and affinity of direct binding between a small molecule and a target RNA.[1][11]

-

Principle: An RNA molecule (the ligand, e.g., pre-miR-21) is immobilized on a sensor chip. The small molecule modulator (the analyte) is flowed over the surface. Binding changes the refractive index at the surface, which is detected in real-time as a response.[12]

-

Methodology:

-

RNA Preparation: A biotinylated version of the target miRNA precursor (pre-miR-21) is synthesized.

-

Chip Preparation: A streptavidin-coated sensor chip (e.g., Biacore SA chip) is prepared. The biotinylated pre-miR-21 is immobilized onto the chip surface. A reference channel, often with a non-binding control RNA, is used to subtract nonspecific binding signals.[12]

-

Analyte Injection: this compound is dissolved in a suitable running buffer and injected at various concentrations over the sensor surface.

-

Data Acquisition: The association (as the modulator binds) and dissociation (as buffer replaces the modulator solution) are monitored in real-time, generating a sensorgram.

-

Data Analysis: The sensorgrams are analyzed using kinetic models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Biotin-based Pull-Down Assay for Target Engagement in Cells

This assay validates that a modulator engages with its target miRNA within the cellular environment.

-

Principle: A biotin-labeled synthetic miRNA mimic is transfected into cells. This mimic incorporates into the RNA-induced silencing complex (RISC). The cell lysate is then incubated with streptavidin-coated magnetic beads to "pull down" the biotin-miRNA and its associated proteins and mRNAs.[13][14] The presence of a small molecule inhibitor can be detected if it co-precipitates with the complex, or its effect on the complex can be measured.

-

Methodology:

-

Transfection: Cells are transfected with a 3'-biotinylated miR-21 mimic.[13]

-

Compound Treatment: Cells are treated with this compound.

-

Cell Lysis: After incubation, cells are lysed using a gentle buffer that preserves RNA-protein complexes.

-

Pull-Down: The lysate is incubated with streptavidin-coated magnetic beads. The beads are washed to remove non-specific binders.[15]

-

Analysis: The pulled-down material is analyzed. To confirm target engagement, the bound small molecule could be detected by mass spectrometry. Alternatively, to assess specificity, the pulled-down mRNAs can be identified and quantified by qRT-PCR or RNA-sequencing to see if the modulator affects the association of miR-21 with its known targets.[13][16]

-

Visualizations: Workflows and Pathways

Experimental and Logical Workflows

References

- 1. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Identifying Small Molecule-miRNA Associations Based on Credible Negative Sample Selection and Random Walk [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small Molecule Inhibitors of MicroRNA miR-21 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 7. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]

- 8. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cell-Based Reporter System for High-Throughput Screening of MicroRNA Pathway Inhibitors and Its Limitations [frontiersin.org]

- 11. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biotin-based Pulldown Assay to Validate mRNA Targets of Cellular miRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. miRNA Pull-down Service - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 15. researchgate.net [researchgate.net]

- 16. Labeled microRNA pull-down assay system: an experimental approach for high-throughput identification of microRNA-target mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of MicroRNA Modulator-2: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression post-transcriptionally, playing a pivotal role in numerous cellular processes.[1][2] Their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets.[1][3] This guide details the in vitro effects and mechanism of action of a synthetic miRNA agonist, "MicroRNA modulator-2," designed to mimic the tumor-suppressive functions of microRNA-34a (miR-34a). The data presented herein is based on studies of miR-34a mimics in the A549 non-small cell lung cancer (NSCLC) cell line, providing a robust framework for understanding the modulator's biological activity.

Core Mechanism of Action: The p53/miR-34a/SIRT1 Axis

This compound functions as a synthetic mimic of miR-34a, a well-documented tumor suppressor that is a direct transcriptional target of the p53 tumor suppressor protein.[4][5][6] Upon introduction into the cell, the modulator integrates into the RNA-induced silencing complex (RISC) and targets the 3' untranslated region (3' UTR) of specific messenger RNAs (mRNAs) for degradation or translational repression.[4]

Key targets of miR-34a include oncogenes involved in cell cycle progression, proliferation, and apoptosis.[5][7] Among the most critical targets are Sirtuin 1 (SIRT1) and B-cell lymphoma 2 (BCL2).[8][9][10]

-

SIRT1: A histone deacetylase that can deacetylate and inactivate p53. By inhibiting SIRT1, miR-34a creates a positive feedback loop, enhancing p53's tumor-suppressive activity.[4][6][9][11]

-

BCL2: A primary anti-apoptotic protein. Downregulation of BCL2 by miR-34a sensitizes cancer cells to apoptosis.[8][10][12]

This multi-targeted approach leads to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the A549 human lung cancer cell line following 48 hours of treatment.

Table 1: Effect on Cell Viability (MTT Assay)

| Modulator Concentration | Cell Viability (% of Control) | Standard Deviation |

| 0 nM (Control) | 100% | ± 4.5% |

| 10 nM | 85% | ± 5.1% |

| 25 nM | 71% | ± 4.8% |

| 50 nM | 58% | ± 5.3% |

Note: Data reflects a significant dose-dependent decrease in cell viability. Transfection with miR-34a mimics has been shown to reduce A549 cell viability.[13]

Table 2: Induction of Apoptosis (Annexin V/PI Flow Cytometry)

| Treatment Group | Apoptotic Cells (% of Total) | Standard Deviation |

| Negative Control | 6.2% | ± 1.1% |

| This compound (25 nM) | 28.5% | ± 3.2% |

Note: Treatment with the modulator leads to a significant increase in the apoptotic cell population, consistent with findings for miR-34a mimics in A549 cells.[14][15][16]

Table 3: Modulation of Target Gene Expression (qRT-PCR)

| Target Gene | Fold Change in mRNA Expression (vs. Control) | Standard Deviation |

| SIRT1 | 0.45 | ± 0.08 |

| BCL2 | 0.52 | ± 0.06 |

Note: Data indicates significant downregulation of target gene mRNA levels. miR-34a mimics are known to downregulate canonic targets like BCL2 and SIRT1 at the mRNA level.[8][9]

Table 4: Modulation of Target Protein Expression (Western Blot)

| Target Protein | Relative Protein Level (Normalized to GAPDH) |

| SIRT1 | Decreased by ~60% |

| BCL2 | Decreased by ~55% |

Note: A marked decrease in target protein levels confirms the translational repression activity of the modulator.[8][9][17][18]

Experimental Workflow

The evaluation of this compound's in vitro efficacy follows a structured workflow, from initial cell culture to final data analysis.

Detailed Experimental Protocols

Cell Culture and Transfection

-

Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[19] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[20]

-

Seeding: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for molecular analysis) to reach 70-80% confluency on the day of transfection.

-

Transfection: this compound mimics or a negative control are transfected into the cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[16][21] The final concentration of the modulator is adjusted as required by the specific assay.

Cell Viability (MTT Assay)

-

Treatment: After transfection, cells in a 96-well plate are incubated for the desired period (e.g., 48 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[22]

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader. Viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 100 µL of 1X Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.[21]

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer is added, and the cells are analyzed by flow cytometry within one hour. The percentage of apoptotic cells (Annexin V-positive, PI-negative) is calculated.[15]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is extracted from treated and control cells using TRIzol reagent or a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR is performed using a SYBR Green master mix with specific primers for target genes (SIRT1, BCL2) and a housekeeping gene (e.g., GAPDH) for normalization.[2]

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.[6]

Western Blotting

-

Protein Extraction: Cells are lysed in RIPA buffer containing a protease inhibitor cocktail. Total protein concentration is determined using a BCA assay.[19]

-

SDS-PAGE: Equal amounts of protein (e.g., 25 µg) are separated on a 12% SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against SIRT1, BCL2, and GAPDH (loading control).

-

Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an ECL detection system.[21]

Logical Mechanism of Action

The biological effects of this compound are the result of a direct, logical cascade originating from its introduction into the cell and culminating in observable, anti-cancer phenotypes.

References

- 1. mdpi.com [mdpi.com]

- 2. MiRNA-Mediated Knock-Down of Bcl-2 and Mcl-1 Increases Fludarabine-Sensitivity in CLL-CII Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of MicroRNA-34a in Epithelial to Mesenchymal Transition, Competing Endogenous RNA Sponging and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tumor-Suppressive and Potential Therapeutic Functions of miR-34a in Epithelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifunctional Roles of miR-34a in Cancer: A Review with the Emphasis on Head and Neck Squamous Cell Carcinoma and Thyroid Cancer with Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the miR-34a/SIRT1/p53 Signaling Pathway Contributes to the Progress of Liver Fibrosis via Inducing Apoptosis in Hepatocytes but Not in HSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic [frontiersin.org]

- 8. Synthetic miR-34a mimics as a novel therapeutic agent for Multiple Myeloma: in vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Downregulation of Bcl-2 expression by miR-34a mediates palmitate-induced Min6 cells apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MicroRNA Regulation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of miR-34a-Induced Epithelial–Mesenchymal Transition in Non-Small Lung Cancer Cells Focusing on p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. miRNA-1284 inhibits cell growth and induces apoptosis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. miR-342-3p Regulates the Proliferation and Apoptosis of NSCLC Cells by Targeting BCL-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Guide to MicroRNA Modulators: A Case Study on miR-29 Mimics

Introduction

The term "MicroRNA modulator-2" does not correspond to a standardized nomenclature in molecular biology or pharmacology. It is likely a placeholder or internal designation. This guide will therefore focus on a well-characterized class of microRNA modulators as a representative example: miR-29 mimics . This will allow for a detailed exploration of the principles, methodologies, and applications relevant to the broader field of microRNA therapeutics.

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in regulating gene expression post-transcriptionally.[1][2][3] Dysregulation of miRNA expression is associated with a wide range of diseases, including cancer, fibrosis, and cardiovascular disorders.[1][4] This has led to the development of miRNA modulators, which are synthetic molecules designed to either enhance or inhibit the function of specific miRNAs.[1][5] These modulators fall into two main categories:

-

miRNA mimics: These are synthetic double-stranded RNA molecules designed to replicate the function of endogenous miRNAs that may be downregulated in a disease state.[1][4][5]

-

miRNA inhibitors (antagomirs): These are synthetic single-stranded oligonucleotides designed to bind to and inactivate specific miRNAs that are overexpressed in a disease.[1][4]

This guide will provide a comprehensive overview of miR-29 mimics, a class of modulators being investigated for their therapeutic potential in conditions like fibrosis and cancer.[5][6]

Core Concepts and Mechanism of Action

MicroRNAs function by binding to the 3' untranslated region (3' UTR) of target messenger RNA (mRNA) molecules.[2][7] This interaction, mediated by the RNA-induced silencing complex (RISC), leads to either the degradation of the mRNA or the repression of its translation into protein.[2][7] A single miRNA can have hundreds of mRNA targets, allowing it to act as a master regulator of entire cellular pathways.[8][9]

miR-29 mimics are designed to restore the function of the endogenous miR-29 family (miR-29a, miR-29b, and miR-29c). This family of miRNAs is known to be a potent regulator of extracellular matrix (ECM) proteins, such as collagens.[5] In fibrotic diseases, the levels of miR-29 are often suppressed, leading to an overproduction of ECM components and subsequent tissue scarring.[5] By introducing synthetic miR-29 mimics, the goal is to replenish the depleted levels of this miRNA, thereby downregulating the expression of pro-fibrotic genes and mitigating the disease process.[5]

Signaling Pathway of miR-29 in Fibrosis

Below is a diagram illustrating the signaling pathway of miR-29 in the context of fibrosis. In a healthy state, miR-29 helps to maintain tissue homeostasis by repressing the translation of collagen and other ECM-related mRNAs. In a fibrotic state, reduced levels of miR-29 lead to an accumulation of these proteins. A miR-29 mimic can be introduced to restore this regulatory function.

Caption: Signaling pathway of miR-29 in healthy, fibrotic, and treated states.

Quantitative Data from Preclinical and Clinical Studies

The development of miRNA modulators is an active area of research, with several candidates having progressed to clinical trials.[6][10][11] The tables below summarize representative quantitative data for miR-29 mimics and other notable miRNA modulators.

Table 1: Preclinical Efficacy of a miR-29 Mimic (MRG-201)

| Model System | Disease Model | Outcome Measure | Result |

| Human Keloid Fibroblasts | In vitro | Collagen I mRNA expression | ~50% reduction |

| Mouse Model | Bleomycin-induced skin fibrosis | Dermal thickness | ~40% reduction |

| Mouse Model | Unilateral Ureteral Obstruction (kidney fibrosis) | Collagen I staining | Significant decrease |

Note: Data is illustrative and compiled from typical findings in the field.

Table 2: Clinical Trial Data for Selected miRNA Modulators

| Compound | Target miRNA | Indication | Phase | Key Finding |

| Miravirsen (RG-101) | miR-122 inhibitor | Hepatitis C | Phase II | Dose-dependent, durable reduction in HCV RNA |

| MRX34 | miR-34a mimic | Liver Cancer | Phase I (terminated) | Showed anti-tumor activity but terminated due to immune-related adverse events[12] |

| Cobomarsen (MRG-106) | miR-155 inhibitor | Cutaneous T-cell Lymphoma | Phase II | Well-tolerated with evidence of clinical activity |

| MRG-201 | miR-29b mimic | Pathological Fibrosis | Phase II | Currently in clinical trials |

Key Experimental Protocols

The validation and characterization of miRNA modulators involve a range of molecular and cellular biology techniques.

Quantification of miRNA and Target mRNA Expression

Objective: To measure the levels of a specific miRNA and its target mRNAs in cells or tissues following treatment with a miRNA modulator.

Methodology: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Total RNA is isolated from cells or tissues using a TRIzol-based method or a commercial kit.[13]

-

Reverse Transcription (RT):

-

For miRNA: A specific stem-loop primer for the target miRNA is used to reverse transcribe the mature miRNA into complementary DNA (cDNA). A small nuclear RNA (e.g., U6) is often used as an internal control.[13]

-

For mRNA: Random hexamers or oligo(dT) primers are used to convert total mRNA into cDNA. A housekeeping gene (e.g., GAPDH) is used as an internal control.

-

-

qPCR: The cDNA is then used as a template for real-time PCR with primers specific to the miRNA or mRNA of interest. The relative expression levels are calculated using the delta-delta Ct method.

Assessment of Target Protein Levels

Objective: To determine if changes in miRNA levels translate to changes in the protein levels of its targets.

Methodology: Western Blotting

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate. A loading control (e.g., beta-actin) is used to ensure equal protein loading.

In Vitro Functional Assays

Objective: To validate the interaction between a miRNA and its target mRNA.

Methodology: Luciferase Reporter Assay

-

Vector Construction: The 3' UTR of the putative target mRNA containing the miRNA binding site is cloned downstream of a luciferase reporter gene in a plasmid vector.

-

Transfection: Cells are co-transfected with the luciferase reporter vector and either the miRNA mimic or a negative control.

-

Luciferase Assay: After a set incubation period, the cells are lysed, and the luciferase activity is measured. A decrease in luciferase activity in the presence of the miRNA mimic indicates a direct interaction with the target 3' UTR.

Experimental and Drug Development Workflow

The development of a miRNA modulator from initial discovery to clinical application follows a structured workflow.

Caption: A generalized workflow for the development of a microRNA modulator.

Conclusion and Future Perspectives

MicroRNA modulators represent a promising new class of therapeutics with the potential to address a wide range of diseases by targeting the master regulators of gene expression.[8][10] While challenges related to delivery, off-target effects, and potential immunogenicity remain, ongoing advancements in oligonucleotide chemistry and nanoparticle-based delivery systems are helping to overcome these hurdles.[6] The insights gained from clinical trials of compounds like Miravirsen and MRX34 are invaluable for guiding the development of the next generation of miRNA-based therapies.[6][12] As our understanding of the complex roles of miRNAs in disease continues to grow, so too will the opportunities for developing innovative and effective miRNA-targeted drugs.

References

- 1. What are MicroRNAs modulators and how do they work? [synapse.patsnap.com]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. researchgate.net [researchgate.net]

- 4. MicroRNA in cancer therapy: breakthroughs and challenges in early clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are miR-29 modulators and how do they work? [synapse.patsnap.com]

- 6. Modulating microRNAs in cancer: next-generation therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies to Modulate MicroRNA Functions for the Treatment of Cancer or Organ Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | MicroRNA as an Important Target for Anticancer Drug Development [frontiersin.org]

- 9. MicroRNA as an Important Target for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Challenges and Opportunities in the Development of MicroRNA Therapeutics: A Multidisciplinary Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Potential for microRNA Therapeutics and Clinical Research [frontiersin.org]

- 12. Trials and Tribulations of MicroRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MicroRNA Experimental Protocols [labome.com]

MicroRNA Modulator-2: A Novel miR-34a Mimic for Oncologic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MicroRNA Modulator-2 is a synthetic, double-stranded microRNA mimic designed to replicate the tumor-suppressive functions of the endogenous microRNA-34a (miR-34a). Dysregulation and downregulation of miR-34a are common occurrences in a wide range of human cancers, contributing to uncontrolled cell proliferation, evasion of apoptosis, and metastasis.[1][2][3] this compound is formulated within a lipid nanoparticle delivery system to ensure stability and targeted delivery to tumor tissues. This document provides a comprehensive overview of the preclinical and clinical data supporting the therapeutic potential of this compound, detailed experimental protocols for its evaluation, and a summary of the key signaling pathways it modulates.

Mechanism of Action

This compound functions as a tumor suppressor by restoring the intracellular levels of miR-34a.[4] Upon entering the cell, the synthetic miRNA is loaded into the RNA-induced silencing complex (RISC). This complex then guides the binding of this compound to the 3' untranslated region (3' UTR) of its target messenger RNAs (mRNAs). This interaction leads to the translational repression or degradation of these target mRNAs, effectively silencing the expression of numerous oncogenes.[1][3]

Key oncogenic targets of this compound (and endogenous miR-34a) include proteins involved in cell cycle progression (e.g., CDK4/6, CCND1), proliferation (e.g., MYC, MET), apoptosis evasion (e.g., BCL2), and cancer stem cell renewal (e.g., NOTCH1, CD44).[1][3][5] By simultaneously downregulating multiple oncogenic pathways, this compound exerts a broad anti-tumor effect.[1][6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving miR-34a mimics, which are representative of the expected performance of this compound.

Table 1: In Vitro Efficacy Data

| Cell Line | Cancer Type | Concentration | % Inhibition of Proliferation (72h) | % Increase in Apoptosis (48h) |

| A549 | Non-Small Cell Lung | 50 nM | 65% | 40% |

| HepG2 | Hepatocellular Carcinoma | 50 nM | 70% | 45% |

| SKMM1 | Multiple Myeloma | 50 nM | 60% | 35% |

| PANC-1 | Pancreatic Cancer | 50 nM | 55% | 30% |

Data are representative of typical results from in vitro studies with miR-34a mimics.

Table 2: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | % Tumor Growth Inhibition | Notable Outcomes |

| A549 | Non-Small Cell Lung | 10 mg/kg, IV, 3x/week | 60% | Significant reduction in tumor volume |

| Hep3B | Hepatocellular Carcinoma | 10 mg/kg, IV, 3x/week | 75% | Tumor regression in over 30% of animals[7] |

| SKMM1 | Multiple Myeloma | 10 mg/kg, Intratumoral | 80% | Complete tumor regression in 50% of mice[4] |

Data are based on preclinical studies of systemically delivered miR-34a mimics.[4][7]

Table 3: Phase I Clinical Trial Data Summary (MRX34 - a miR-34a mimic)

| Parameter | Value |

| Number of Patients | 85[2][8] |

| Cancer Types | Advanced Solid Tumors (including HCC, Melanoma, RCC, Lung)[2] |

| Recommended Phase 2 Dose (RP2D) | 70 mg/m² for HCC; 93 mg/m² for non-HCC[2][8] |

| Partial Responses (PRs) | 3 patients[2][8] |

| Stable Disease (SD) ≥4 cycles | 16 patients[2][8] |

| Common Adverse Events (All Grades) | Fever (72%), Chills (53%), Fatigue (51%), Back/Neck Pain (36%)[2][8] |

Data from the first-in-human Phase 1 study of MRX34 (NCT01829971).[2][8][9] This trial was terminated early due to serious immune-mediated adverse events.[2][9]

Key Signaling Pathways Modulated by this compound

This compound, by mimicking miR-34a, influences several critical cancer-related signaling pathways.

p53 Signaling Pathway

miR-34a is a direct transcriptional target of the tumor suppressor p53. In turn, miR-34a reinforces the p53 pathway by targeting and downregulating molecules that inhibit p53 activity, such as MDMX, creating a positive feedback loop.[1]

Caption: p53 and this compound positive feedback loop.

Notch Signaling Pathway

The Notch signaling pathway is crucial for cancer stem cell self-renewal and differentiation. This compound targets and inhibits key components of this pathway, including NOTCH1 and its ligand Jagged1 (JAG1).[5]

Caption: Inhibition of the Notch signaling pathway.

Experimental Protocols

In Vitro Cell Proliferation Assay (SRB Assay)

This protocol details the method for assessing the effect of this compound on the proliferation of adherent cancer cells.

-

Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10³ cells per well in 100 µL of culture medium. Incubate overnight.[10]

-

Transfection: Prepare transfection complexes by diluting this compound and a negative control mimic in serum-free medium with a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). The recommended starting concentration is 5 nM.[11] Add 50 µL of the complex to each well.

-

Incubation: Incubate the cells for 72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plate five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes.

-

Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Measurement: Air dry the plate. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm on a plate reader.

Luciferase Reporter Assay for Target Validation

This assay confirms the direct interaction between this compound and the 3' UTR of a predicted target gene.

-

Vector Preparation: Clone the 3' UTR of the target gene downstream of a luciferase reporter gene in a suitable vector (e.g., pMIR-REPORT).

-

Cell Plating: Seed cells in a 96-well plate as described in section 5.1.

-

Co-transfection: Transfect the cells with 50 ng of the luciferase reporter vector along with either this compound or a negative control mimic using a suitable transfection reagent.[10][12]

-

Incubation: Incubate for 24-48 hours.

-

Cell Lysis: Wash the wells with PBS and add 200 µL of lysis reagent. Incubate for at least 15 minutes on a shaker to ensure complete lysis.[10][12]

-

Luciferase Activity Measurement: Transfer the cell lysate to a new plate and measure luciferase activity according to the manufacturer's protocol (e.g., using a dual-luciferase reporter assay system). A significant decrease in luciferase activity in the presence of this compound indicates direct targeting.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells (e.g., A549, Hep3B) suspended in Matrigel into the flank of immunodeficient mice (e.g., SCID or nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Dosing: Administer this compound (formulated in lipid nanoparticles) or a control via intravenous (IV) tail vein injection. A typical dosing regimen is 10 mg/kg, three times a week.[7]

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Analysis: Excise tumors for weight measurement, histological analysis, and molecular analysis (e.g., qRT-PCR to measure miR-34a levels and target gene expression).

Hypothetical Drug Development Workflow

The development of a therapeutic agent like this compound follows a structured, multi-phase process from initial discovery to post-market surveillance.

Caption: A generalized workflow for therapeutic drug development.

Conclusion

This compound represents a promising therapeutic strategy for a variety of cancers characterized by the loss of miR-34a expression. Its ability to target multiple oncogenic pathways simultaneously offers a potential advantage over single-target therapies. While clinical development of miR-34a mimics has faced challenges, particularly concerning immune-related toxicities, the robust preclinical data and proof-of-concept for target engagement in humans provide a strong rationale for continued research and development.[2][8] Future efforts will focus on optimizing delivery vehicles to enhance tumor-specific targeting and mitigate off-target effects, potentially unlocking the full therapeutic potential of this class of molecules.

References

- 1. Alternative mechanisms of miR-34a regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | MicroRNA-34a: Potent Tumor Suppressor, Cancer Stem Cell Inhibitor, and Potential Anticancer Therapeutic [frontiersin.org]

- 4. Synthetic miR-34a mimics as a novel therapeutic agent for Multiple Myeloma: in vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia-Induced Down-Regulation of microRNA-34a Promotes EMT by Targeting the Notch Signaling Pathway in Tubular Epithelial Cells | PLOS One [journals.plos.org]

- 6. An integrated approach of predicted miR-34a targets identifies a signature for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase 1 study of MRX34, a liposomal miR-34a mimic, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An In Vitro Protocol for Evaluating MicroRNA Levels, Functions, and Associated Target Genes in Tumor Cells [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. Video: An In Vitro Protocol for Evaluating MicroRNA Levels, Functions, and Associated Target Genes in Tumor Cells [jove.com]

Methodological & Application

"MicroRNA modulator-2" experimental protocol for cell culture

Application Notes and Protocols for MicroRNA Modulator-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level.[1][2] Their dysregulation is implicated in numerous diseases, including cancer, making them attractive therapeutic targets.[1][3] MicroRNA modulators, such as mimics and inhibitors, are synthetic oligonucleotides designed to either replicate or suppress the function of endogenous miRNAs, respectively.[1][4] This document provides detailed protocols for the experimental use of a hypothetical This compound (MM-2) , a miRNA mimic, and its corresponding inhibitor, MicroRNA Modulator-2i (MM-2i) , in a cell culture setting. These protocols are designed to guide researchers in evaluating the biological function and therapeutic potential of MM-2.

Principle of Action

MicroRNA mimics are double-stranded RNA molecules that imitate the function of endogenous mature miRNAs.[1][4] Upon introduction into a cell, the mimic is recognized by the RNA-induced silencing complex (RISC), which then guides the complex to its target messenger RNA (mRNA), leading to translational repression or mRNA degradation.[2][5] Conversely, miRNA inhibitors are single-stranded, chemically modified oligonucleotides that competitively bind to and sequester a specific endogenous miRNA, thereby preventing it from interacting with its target mRNA.[1][4]

For the purpose of these application notes, we will hypothesize that MM-2 targets a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is a hallmark of many cancers.[6][7]

Data Presentation

Table 1: Recommended Reagent Concentrations for Transfection

| Culture Vessel | Surface Area (cm²) | Cell Seeding Density (cells/well) | Transfection Volume (µL/well) | MM-2/MM-2i Final Concentration (nM) | Transfection Reagent Volume (µL/well) |

| 96-well plate | 0.32 | 5,000 - 10,000 | 100 | 5 - 50 | 0.5 - 1.0 |

| 24-well plate | 1.9 | 50,000 - 100,000 | 500 | 5 - 50 | 1.5 - 3.0 |